2-((2-Cyanophenyl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)benzenecarboxamide
CAS No.: 477885-97-5
Cat. No.: VC7197758
Molecular Formula: C21H13F3N2O3S
Molecular Weight: 430.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477885-97-5 |
|---|---|
| Molecular Formula | C21H13F3N2O3S |
| Molecular Weight | 430.4 |
| IUPAC Name | 2-(2-cyanophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide |
| Standard InChI | InChI=1S/C21H13F3N2O3S/c22-21(23,24)15-7-5-8-16(12-15)26-20(27)17-9-2-4-11-19(17)30(28,29)18-10-3-1-6-14(18)13-25/h1-12H,(H,26,27) |
| Standard InChI Key | IGGKFWVMQKCIOE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C#N)S(=O)(=O)C2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound’s IUPAC name, 2-(2-cyanophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide, reflects its tripartite structure:
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Benzenecarboxamide core: A benzene ring substituted with a carboxamide group at the 1-position.
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2-Cyanophenylsulfonyl group: A sulfonyl bridge (-SO-) connects the core to a 2-cyanophenyl ring, introducing strong electron-withdrawing effects.
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3-(Trifluoromethyl)phenyl substituent: A meta-substituted phenyl group with a -CF group, enhancing lipophilicity and metabolic stability .
The trifluoromethyl and cyano groups create a polarized electronic environment, influencing reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 430.4 g/mol | |
| XLogP3 | ~3.2 (estimated) | |
| Hydrogen Bond Donors | 1 (amide -NH) | |
| Hydrogen Bond Acceptors | 6 (amide, sulfonyl, cyano) |
Synthesis and Preparation
Reaction Pathways
The synthesis typically involves a two-step protocol:
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Sulfonylation: 2-Cyanobenzenesulfonyl chloride reacts with 3-(trifluoromethyl)aniline in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.
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Amidation: The intermediate couples with benzoyl chloride derivatives under Schotten-Baumann conditions to yield the final product.
Critical parameters include temperature control (0–5°C during sulfonylation) and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Regioselectivity challenges arise from competing nucleophilic sites on the aniline, necessitating stoichiometric precision.
Yield Optimization
Pilot studies report yields of 58–72%, with purity >95% after recrystallization from ethanol-water mixtures. Microwave-assisted synthesis has been proposed to reduce reaction times but remains untested for this compound .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic trifluoromethyl and aryl groups. It is soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Thermal stability analyses (TGA) indicate decomposition onset at ~210°C, suggesting suitability for high-temperature applications.
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 2.3 |
| DMSO | 45.8 |
| Dichloromethane | 12.4 |
Pharmacological and Industrial Applications
Materials Science
The sulfonyl group’s electron-withdrawing nature and thermal stability make the compound a candidate for:
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Polymer Additives: Enhancing flame retardancy in polycarbonates.
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Coordination Chemistry: Ligand design for transition metal catalysts .
Comparative Analysis with Analogues
N-Phenyl-2-(trifluoromethyl)benzamide (CAS 22978-42-3)
This analog lacks the sulfonyl group, reducing hydrogen-bonding capacity and solubility . Bioassays show 10-fold lower antimicrobial potency compared to sulfonamide derivatives .
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide (CAS 90357-51-0)
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